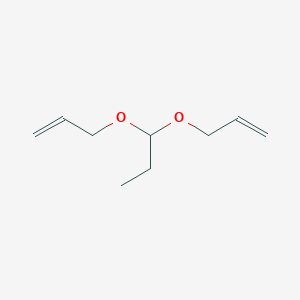

1,1-Bis(allyloxy)propane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1,1-bis(prop-2-enoxy)propane |

InChI |

InChI=1S/C9H16O2/c1-4-7-10-9(6-3)11-8-5-2/h4-5,9H,1-2,6-8H2,3H3 |

InChI Key |

OIDUDDROVIJRCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OCC=C)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for 1,1 Bis Allyloxy Propane

Direct Synthetic Pathways

The primary and most direct method for synthesizing 1,1-bis(allyloxy)propane is through the reaction of propanal with allyl alcohol. This transformation is a classic example of acetal (B89532) formation, a fundamental reaction in organic chemistry.

Condensation Reactions of Propanal with Allyl Alcohol

The synthesis involves the condensation of one equivalent of propanal with two equivalents of allyl alcohol. This reaction is typically catalyzed by an acid and results in the formation of the geminal diether, this compound, along with the elimination of a molecule of water. libretexts.org The general reaction can be represented as follows:

CH₃CH₂CHO + 2 CH₂=CHCH₂OH ⇌ CH₃CH₂CH(OCH₂CH=CH₂)₂ + H₂O

This equilibrium reaction requires specific conditions to drive it towards the formation of the desired acetal product.

Mechanistic Considerations in Acetal Formation

The formation of this compound from propanal and allyl alcohol proceeds through a well-established, acid-catalyzed mechanistic pathway. The entire process is reversible. libretexts.org

The key steps in the mechanism are:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.com

Nucleophilic Attack by Allyl Alcohol: A molecule of allyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.orgchemistrysteps.com

Deprotonation to Form a Hemiacetal: A proton is lost from the resulting oxonium ion to form a hemiacetal, which is a molecule containing both an alcohol and an ether functional group on the same carbon. This hemiacetal is an intermediate in the reaction. libretexts.org

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (an oxonium ion). libretexts.orglibretexts.org

Second Nucleophilic Attack: A second molecule of allyl alcohol attacks the carbocation. libretexts.org

Deprotonation to Form the Acetal: Finally, deprotonation of the resulting oxonium ion yields the stable acetal, this compound, and regenerates the acid catalyst. libretexts.orglibretexts.org

Catalytic Approaches in this compound Synthesis

The synthesis of acetals like this compound is almost always acid-catalyzed. libretexts.org The catalyst serves to activate the aldehyde towards nucleophilic attack. While various acids can be employed, the choice of catalyst can influence reaction rates and yields.

Commonly used catalysts include:

Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and maleic acid have been documented in similar acetal formation reactions. google.com

Lewis Acids: In some instances, Lewis acids can be used to promote acetalization.

Solid Acid Catalysts: For industrial applications and to simplify catalyst removal, solid acid catalysts such as silica-alumina and H⁺-montmorillonite can be effective for similar ring-opening allylations of cyclic acetals, which share mechanistic features with acetal formation. rsc.org

The selection of the catalyst depends on factors such as the scale of the reaction, desired reaction time, and the sensitivity of the starting materials to strongly acidic conditions.

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound, several reaction parameters must be carefully controlled. Since acetal formation is a reversible reaction, a key strategy is the removal of water as it is formed, which drives the equilibrium towards the product side according to Le Chatelier's principle. libretexts.org

Key Optimization Parameters:

| Parameter | Condition/Method | Rationale |

| Water Removal | Dean-Stark trap, molecular sieves | Shifts the equilibrium to favor acetal formation. libretexts.org |

| Reactant Stoichiometry | Use of excess allyl alcohol | Drives the reaction forward and ensures complete conversion of the propanal. libretexts.org |

| Temperature | Refluxing in an appropriate solvent | Provides the necessary activation energy for the reaction. A patent for a similar compound, 1,1-bis(allyloxy)butane, describes heating to 120-125°C. google.com |

| Solvent | An inert solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) | Facilitates water removal via a Dean-Stark apparatus. semanticscholar.org |

| Catalyst Concentration | Typically used in catalytic amounts | Sufficient to promote the reaction without causing significant side reactions. |

Isolation and Purification Protocols for this compound

Following the completion of the reaction, a multi-step workup and purification procedure is necessary to isolate pure this compound.

Typical Isolation and Purification Steps:

Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). beilstein-journals.org

Extraction: The crude product is extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate. rsc.org The organic layers are then combined.

Washing: The combined organic extracts are washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers. rsc.org

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. rsc.org

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. rsc.org

Purification: The final purification of the crude product is typically achieved by distillation under reduced pressure (vacuum distillation). google.com This technique is suitable for purifying liquids with high boiling points, as it allows the substance to boil at a lower temperature, thus preventing thermal decomposition. A patent for a related synthesis describes distillation at 74-76°C under a pressure of approximately 25 mmHg. google.com Column chromatography on silica (B1680970) gel can also be employed for high-purity samples. beilstein-journals.orgrsc.org

The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Reactivity and Mechanistic Investigations of 1,1 Bis Allyloxy Propane

Sigmatropic Rearrangement Chemistry

The presence of two allyloxy groups attached to a single carbon atom in 1,1-bis(allyloxy)propane makes it an interesting substrate for studying sigmatropic rearrangements. The proximity of the allyl groups allows for potential intramolecular interactions and unique rearrangement pathways.

Thermal Claisen Rearrangement of this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the scienmag.comscienmag.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. In the case of this compound, which can be considered a bis-allyl acetal (B89532), a thermal rearrangement can be induced, leading to the formation of new structural motifs.

Upon heating, this compound is expected to undergo a Claisen rearrangement. The reaction likely proceeds through a concerted, pericyclic mechanism involving a six-membered chair-like transition state. The initial rearrangement of one allyloxy group would lead to the formation of an intermediate, which could then potentially undergo a second rearrangement.

While specific experimental data on the thermal rearrangement of this compound is not extensively detailed in the available literature, studies on analogous bis-vinyl ethers provide significant insights. Kinetic investigations on the thermal rearrangement of similar substrates suggest the existence of a dissociative transition state with significant dipolar character. This implies that the C-O bond cleavage and C-C bond formation might not be perfectly synchronous, with some charge separation developing in the transition state.

The expected product from a single Claisen rearrangement would be 2-allyl-4-pentenal propyl ether. A subsequent rearrangement of the remaining allyloxy group is also conceivable, which would lead to a more complex diallylated product. The structural elucidation of such products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to determine the connectivity of atoms and Mass Spectrometry (MS) to ascertain the molecular weight and fragmentation patterns.

Table 1: Predicted Products of Thermal Claisen Rearrangement of this compound

| Reactant | Predicted Product (Single Rearrangement) | Predicted Product (Double Rearrangement) |

| This compound | 2-allyl-4-pentenal propyl ether | Diallylated propanal derivative |

The reaction medium can significantly influence the rate and outcome of Claisen rearrangements. Polar solvents have been shown to accelerate the reaction rate, which is consistent with a transition state that has some degree of charge separation. For the thermal rearrangement of this compound, employing polar aprotic solvents could potentially lead to higher yields and shorter reaction times.

The addition of Lewis acids can also catalyze Claisen rearrangements by coordinating to the oxygen atom of the ether, thereby weakening the C-O bond and lowering the activation energy of the reaction. While thermal rearrangements are often performed without catalysts, the use of Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) could facilitate the rearrangement of this compound under milder conditions. However, the presence of two oxygen atoms in the molecule could lead to complex interactions with Lewis acids, potentially influencing the regioselectivity and stereoselectivity of the reaction.

Table 2: Potential Influence of Reaction Conditions on the Thermal Claisen Rearrangement

| Condition | Expected Effect |

| Solvent Polarity | Increased polarity may accelerate the reaction rate. |

| Temperature | Higher temperatures are generally required for thermal rearrangements. |

| Lewis Acid Additives | May lower the reaction temperature and improve yields. |

Metal-Catalyzed Claisen Rearrangements in Allyloxy Systems

A variety of transition metals have been employed to catalyze Claisen rearrangements, offering advantages in terms of reaction conditions and selectivity. acs.org For allyloxy systems, catalysts based on palladium, gold, and other metals can facilitate the scienmag.comscienmag.com-sigmatropic shift under significantly milder conditions than those required for the purely thermal process. acs.org These catalytic cycles often involve the formation of metal-π-allyl complexes or the activation of the ether oxygen by the metal center. While specific studies on the metal-catalyzed Claisen rearrangement of this compound are not prominent, the general principles suggest that such an approach could be a viable alternative to the thermal method, potentially offering improved control over the reaction.

Relatednih.govnih.gov-Sigmatropic Rearrangements (e.g., Cope Rearrangement Analogs)

The Cope rearrangement is another well-known scienmag.comscienmag.com-sigmatropic rearrangement that occurs in 1,5-dienes. While this compound is not a diene, the principles of sigmatropic shifts can be extended to other systems. Aromatic nih.govnih.gov-sigmatropic rearrangements have been recognized as a valuable method for constructing 1,4-substituted arenes. nih.gov Although less common for acyclic ethers, the possibility of higher-order sigmatropic shifts or tandem rearrangement sequences in molecules like this compound presents an area for mechanistic exploration. Computational studies on related systems have shown that the feasibility of such rearrangements is highly dependent on the specific substitution pattern and the electronic nature of the molecule. nih.gov

Addition Reactions of Allylic Moieties

The two terminal double bonds in this compound are electron-rich centers and readily undergo addition reactions. These reactions provide a powerful means to functionalize the molecule, introduce new chemical properties, or incorporate it into larger polymeric structures.

Hydrosilylation Reactions and Applications

Hydrosilylation is a significant reaction of allyl ethers, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, most notably those based on platinum (e.g., Karstedt's or Speier's catalyst) and rhodium. nih.govresearchgate.net The reaction with this compound can proceed on one or both allyl groups, leading to mono- or bis-silylated products.

The reaction generally follows an anti-Markovnikov regioselectivity, where the silicon atom attaches to the terminal carbon of the former double bond. This process converts the allyl ether moieties into 3-(silyloxy)propyl ethers. The bifunctional nature of this compound makes it a useful crosslinking agent in the production of silicone-based polymers and materials, where the two silyl (B83357) groups can be incorporated into a polysiloxane network. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrosilylation process. nih.gov While platinum catalysts are common, complexes of other metals like cobalt, nickel, and iron have also been developed as effective catalysts for the hydrosilylation of alkenes. researchgate.netnih.gov

| Catalyst System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| H₂PtCl₆ (Speier's catalyst) | Allyl Chloride | One of the earliest and most common industrial catalysts. | nih.gov |

| Pt₂(dvs)₃ (Karstedt's catalyst) | Allyl Glycidyl (B131873) Ether | Highly active homogeneous catalyst; used for crosslinking silicones. | researchgate.netresearchgate.net |

| [Rh(μ-Cl)(dppbz)]₂ | Allyl Chloride | Provides high yield and selectivity for the hydrosilylated product over side reactions. | nih.gov |

| Cobalt Nanoparticles (Co NPs) | Terminal Alkenes | Offers an alternative to precious metal catalysts, yielding anti-Markovnikov products. | researchgate.net |

Thiol-Ene Click Chemistry

The thiol-ene reaction is a highly efficient and versatile "click" chemistry process that involves the addition of a thiol (R-SH) to an alkene. wikipedia.org This reaction can be initiated either by radicals (via UV light or a thermal initiator) or by a nucleophilic catalyst (Michael addition). wikipedia.orgalfa-chemistry.comtaylorandfrancis.com For this compound, the radical-mediated pathway is most relevant, proceeding via an anti-Markovnikov addition mechanism. chem-station.com

The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the terminal carbon of the allyl group's double bond, creating a carbon-centered radical intermediate. wikipedia.orgchem-station.com This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

Due to the presence of two alkene functionalities, this compound can react with dithiols to form crosslinked polymer networks. This step-growth polymerization is rapid, efficient, and insensitive to oxygen, making it highly valuable in materials science for creating hydrogels, elastomers, and coatings. taylorandfrancis.com

| Mechanism Type | Initiation | Key Intermediate | Regioselectivity | Reference |

|---|---|---|---|---|

| Free-Radical Addition | UV light, heat, radical initiator (e.g., AIBN) | Thiyl radical (RS•) | Anti-Markovnikov | wikipedia.orgchem-station.com |

| Nucleophilic Michael Addition | Base (e.g., triethylamine) or nucleophile | Thiolate anion (RS⁻) | Markovnikov (on activated alkenes) | alfa-chemistry.com |

Electrophilic and Nucleophilic Additions to Allyl Ethers

The double bonds of the allyl groups in this compound are susceptible to attack by electrophiles. Common electrophilic addition reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) leads to the formation of dihalo-adducts.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene functionalities into epoxide rings, yielding a bis-epoxide derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide to the secondary carbon.

Nucleophilic additions to unactivated alkenes like those in allyl ethers are generally unfavorable. However, such reactions can be achieved under specific conditions, often involving transition metal catalysis that activates the double bond towards nucleophilic attack. More commonly, nucleophilic substitution reactions can occur at the allylic carbon, particularly if a leaving group is present, but this involves substitution rather than addition to the double bond. nih.gov

Deprotection and Cleavage of Allyl Ether Bonds

Allyl ethers are frequently used as protecting groups for alcohols in organic synthesis because they are stable under many acidic and basic conditions. organic-chemistry.org The cleavage of the allyl ether bonds in this compound can be achieved through a two-step sequence. First, the allyl group is isomerized to a prop-1-enyl ether using a transition metal catalyst. organic-chemistry.org This is followed by hydrolysis of the resulting enol ether under mild acidic conditions to release the alcohol and propanal.

Common catalysts for the initial isomerization step include complexes of palladium, rhodium, and iridium. organic-chemistry.orgnih.gov A widely used method involves palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), often in the presence of a hydride source. organic-chemistry.org

The central acetal linkage is also susceptible to cleavage under acidic conditions. total-synthesis.comorganic-chemistry.org Treatment with aqueous acid will hydrolyze the acetal to produce propanal and two equivalents of allyl alcohol. youtube.com Therefore, conditions for allyl ether deprotection must be chosen carefully to achieve selective cleavage if the acetal group is to be retained.

| Reagent(s) | Mechanism Pathway | Key Features | Reference |

|---|---|---|---|

| 1. Pd(PPh₃)₄, ZnCl₂, PMHS 2. Mild Acid | Isomerization then Hydrolysis | Mild conditions, high yield. | organic-chemistry.org |

| KOtBu then H₃O⁺ | Isomerization then Hydrolysis | Strongly basic conditions for isomerization. | organic-chemistry.org |

| [Ir(COD)(PMePh₂)₂]PF₆, H₂ | Isomerization then Hydrolysis | Iridium-catalyzed isomerization. | organic-chemistry.org |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acetal Hydrolysis | Cleaves the acetal bond, not the allyl ether C-O bond. | total-synthesis.comyoutube.com |

Isomerization and Proton Transfer Processes

The most significant isomerization process for this compound is the migration of the double bond of the allyl groups (prop-2-enyl) to the thermodynamically more stable internal position, forming prop-1-enyl ethers. This transformation is a key step in the deprotection of allyl ethers. organic-chemistry.org

The reaction is typically catalyzed by transition metal complexes that operate via a metal-hydride addition-elimination mechanism. acs.org For example, a palladium catalyst can coordinate to the double bond and insert a palladium hydride (Pd-H) species. Subsequent β-hydride elimination from the resulting alkyl-palladium intermediate can re-form the double bond at the internal position. acs.orgnih.gov The process is driven by the formation of the more substituted and conjugated π-system of the enol ether. The stereoselectivity of this isomerization can be controlled, with some catalytic systems favoring the formation of either the (E)- or (Z)-enol ether. organic-chemistry.orgacs.org

Cascade and Tandem Reaction Sequences

The bifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org These sequences offer significant advantages in terms of efficiency and atom economy.

An example is a tandem isomerization/Heck arylation reaction. nih.gov Under palladium catalysis, the allyl ether moieties can first be isomerized in situ to the corresponding enol ethers. A subsequent change in reaction conditions or the addition of an aryl halide can then trigger a Heck coupling reaction with the newly formed enol ether, leading to complex, substituted products in one pot. nih.gov

Furthermore, this compound can be used as a monomer in cascade polymerization reactions. rsc.org For instance, radical polymerization involving the diallyl system can lead to complex polymer architectures through a sequence of intermolecular addition and intramolecular cyclization steps, a process known as cyclopolymerization. researchgate.net

Applications of 1,1 Bis Allyloxy Propane As a Key Building Block in Organic Synthesis

Precursor for Bicyclic and Polycyclic Compounds

A significant application of 1,1-bis(allyloxy)propane is its use as a precursor in the synthesis of bicyclic compounds, primarily through tandem Claisen rearrangements. The Claisen rearrangement is a powerful, thermally-driven -sigmatropic rearrangement of an allyl vinyl ether, which reorders the atoms to form a γ,δ-unsaturated carbonyl compound. In the case of this compound, both allyloxy groups can participate in this transformation, leading to the formation of a bicyclic structure in a controlled manner.

This method highlights the utility of tandem reactions, where multiple bond-forming events occur in a single synthetic operation, to rapidly build molecular complexity. nih.gov The strategic placement of the two allyloxy groups in the starting material facilitates the sequential rearrangements that are essential for the construction of the bicyclic system.

Table 1: Reaction Conditions for Bicyclic Compound Synthesis from this compound Data sourced from patent literature describing the Claisen rearrangement process. google.comgoogle.com

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Acetic anhydride, Maleic acid |

| Solvent | N,N-dimethylacetamide |

| Temperature | 115 to 121°C |

| Reaction Time | 24 hours |

| Overall Yield | 54% (for the final bicyclic product after workup) |

Synthesis of Functionalized Organic Molecules and Intermediates

Beyond forming cyclic skeletons, this compound is a building block for a variety of functionalized organic molecules and synthetic intermediates. The allyl groups are particularly amenable to a wide range of chemical modifications.

The product of the Claisen rearrangement itself is a highly functionalized intermediate. The resulting bicyclic ketone contains multiple functional groups and stereocenters, which can be further modified in subsequent synthetic steps. google.com This makes this compound an effective starting point for producing valuable intermediates that are not easily accessible through other routes. unifi.it

The reactivity of the double bonds in the allyloxy groups allows for various functionalization reactions. For instance, hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, can be used to introduce silyl (B83357) groups into the molecule. rsc.org This reaction, often catalyzed by transition metals, is a powerful method for creating silicon-based compounds that can serve as building blocks in further syntheses. rsc.org

Furthermore, the allyloxy groups can undergo other standard transformations.

Oxidation: The double bonds can be cleaved or converted to epoxides, diols, or other oxygenated functionalities using oxidizing agents.

Reduction: The double bonds can be saturated to propyl groups through catalytic hydrogenation.

Substitution: The entire allyloxy group can potentially be substituted via nucleophilic attack, although this is less common than reactions at the allyl double bond.

These transformations enable chemists to introduce a wide array of functional groups, tailoring the resulting molecules for specific applications in materials science or as intermediates in the synthesis of complex targets. rsc.org

Role in the Construction of Complex Molecular Architectures

The ability of this compound to undergo sequential, structure-building reactions makes it a valuable tool in the construction of complex molecular architectures. Cascade reactions, also known as tandem or domino reactions, are highly sought after in organic synthesis because they increase efficiency by forming multiple chemical bonds in one sequence without isolating intermediates. nih.gov

The tandem Claisen rearrangement of this compound is a prime example of such a process. google.comgoogle.com This reaction cascade transforms a simple, flexible, acyclic molecule into a rigid, stereochemically rich bicyclic system in a single operational step. This strategy is central to the efficient assembly of complex structures found in natural products and other pharmaceutically relevant molecules. acs.org

The use of this compound and its derivatives extends to the synthesis of highly branched, dendritic structures. The core of this compound can act as a scaffold from which polymeric or dendritic arms can be grown, leading to macromolecules with unique properties. rsc.org By functionalizing the allyl groups and initiating polymerization or iterative branching reactions, chemists can construct elaborate, three-dimensional architectures. This approach is fundamental in materials science for creating polymers with tailored thermal, mechanical, and electronic properties. The ability to build such complex systems from a simple, readily available building block underscores the importance of this compound in modern organic synthesis.

Polymer Chemistry and Advanced Materials Applications

Monomeric Utility in Polymerization Processes

The allyl ether groups in 1,1-Bis(allyloxy)propane enable its participation in various polymerization reactions, including free radical and cationic mechanisms. While it is not a cyclic monomer itself, its functional groups are highly relevant to polymers synthesized via ring-opening polymerization.

The free-radical polymerization of allyl monomers like this compound is mechanistically distinct from that of more common vinyl monomers such as acrylates or styrenes. The process is often characterized by lower polymerization rates and results in polymers with relatively low molecular weights researchgate.net. This behavior is primarily attributed to degradative chain transfer, a process where an initiating radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen atom (the allylic position). This transfer creates a highly resonance-stabilized allylic radical, which is less reactive and slower to re-initiate a new polymer chain, thereby terminating the kinetic chain researchgate.net.

Recent studies on multi-allyl ether monomers suggest a mechanism of radical-mediated cyclization (RMC) as an alternative to the classic free-radical addition pathway acs.orgnih.gov. This proposed mechanism involves three key steps:

Hydrogen Atom Transfer (HAT): An initiator radical abstracts an allylic hydrogen from a this compound molecule, creating a stabilized allylic radical acs.orgnih.gov.

Cyclization: This radical then reacts with the double bond of a second monomer molecule to form a five-membered cyclopentane-like ring radical acs.orgnih.gov.

Propagation: The resulting ring radical abstracts an allylic hydrogen from a third monomer molecule, propagating the chain acs.orgnih.gov.

Due to their generally low reactivity in homopolymerization, allyl ethers are frequently used as comonomers. They can be copolymerized with a variety of vinyl monomers to introduce specific functionalities into the polymer backbone gantrade.comacs.org. However, the low reactivity of the allyl group compared to monomers like acrylates remains a significant factor in copolymerization kinetics researchgate.net.

Table 1: Comparison of Polymerization Mechanisms for Allyl Ethers

| Mechanism | Key Characteristics | Outcome | Reference |

|---|---|---|---|

| Degradative Chain Transfer | Abstraction of allylic hydrogen creates a highly stabilized, less reactive radical. | Low polymerization rate, low molecular weight polymers. | researchgate.net |

| Radical-Mediated Cyclization (RMC) | Involves hydrogen abstraction followed by the formation of a five-membered ring structure. | Accounts for low polymerization rates and cyclolinear polymer structures. | acs.orgnih.gov |

Cationic photopolymerization is a powerful technique for curing monomers, particularly epoxides and vinyl ethers nih.govsemanticscholar.org. The process is initiated by superacids (either Brønsted or Lewis acids) that are generated upon UV irradiation of a photo-acid generator (PAG), such as an iodonium (B1229267) or sulfonium (B1226848) salt polymerinnovationblog.com.

While vinyl ethers are highly reactive in cationic polymerization, allyl ethers like this compound are also capable of undergoing this type of polymerization, although generally with lower reactivity. The mechanism proceeds as follows:

Initiation: The PAG absorbs UV light and decomposes to produce a strong acid (H⁺) polymerinnovationblog.com.

Propagation: The acid protonates the double bond of an allyl ether group, generating a carbocation. This carbocation then attacks the double bond of another monomer molecule, propagating the polymer chain nih.govpolymerinnovationblog.com.

A related mechanism, known as free-radical promoted cationic polymerization, can also be employed. In this system, free radicals generated from a conventional photoinitiator interact with an onium salt (like an iodonium salt) to indirectly generate the cationic initiating species, which then triggers the polymerization of the cationically susceptible monomer cmu.edu.

This compound, being an acyclic molecule, does not undergo ring-opening polymerization (ROP). However, its allyl functional groups are of significant interest in polymers derived from ROP. A common strategy involves the ROP of cyclic monomers that have been functionalized with pendant allyl groups nih.gov. For instance, monomers like N-allyl-alanine N-carboxyanhydride can be polymerized via ROP to produce poly(N-allyl alanine), a polypeptide with reactive allyl side chains researchgate.net. Similarly, allyl glycidyl (B131873) ether (AGE) can be used as a comonomer in the ROP of lactide to synthesize biodegradable polyesters incorporating allyl functionalities nih.gov.

The primary advantage of this approach is the production of polymers with a well-defined backbone and strategically placed reactive sites. The allyl groups on these polymers are then available for post-polymerization modification or crosslinking, often through highly efficient "click" reactions like the thiol-ene reaction nih.govresearchgate.net.

Role as a Crosslinking Agent in Polymeric Systems

With two reactive allyl groups per molecule, this compound is an effective crosslinking agent. It can connect linear polymer chains to form a three-dimensional network, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the final material. Its structural analogues, such as pentaerythritol (B129877) triallyl ether and pentaerythritol tetraallyl ether, are widely used as crosslinkers in the production of polymers for unsaturated polyesters and polyurethane resins smolecule.combiosynth.compatsnap.comchemicalbook.com.

The crosslinking process is frequently achieved through the thiol-ene reaction, a type of click chemistry known for its high efficiency, rapid reaction rates, and insensitivity to oxygen nih.govacs.org. In this reaction, a polyfunctional thiol (a compound with multiple -SH groups) is reacted with the allyl groups ('enes') of this compound. The reaction is typically initiated by UV light in the presence of a photoinitiator, leading to the formation of a thioether linkage and a highly crosslinked polymer network acs.orgnih.gov.

Engineering of Functional Polymeric Materials

The reactivity of this compound makes it a valuable component in the formulation of functional polymeric materials, especially those that can be cured on demand using ultraviolet (UV) light.

UV-curing technology offers rapid, energy-efficient, and solvent-free processing for coatings and adhesives. Allyl ether compounds like this compound are integral to these formulations, particularly in thiol-ene based systems polymerinnovationblog.comresearchgate.net.

In a typical UV-curable thiol-ene coating formulation, an allyl-functional resin or monomer is blended with a multifunctional thiol. Upon exposure to UV radiation, a photoinitiator generates free radicals, which initiate a rapid, step-growth polymerization reaction between the thiol and allyl groups nih.govacs.org. This process quickly transforms the liquid formulation into a solid, durable, and highly crosslinked film. The properties of the resulting coating, such as hardness and flexibility, can be precisely controlled by adjusting the functionality and structure of the allyl and thiol components nih.gov. The use of multifunctional allyl compounds like pentaerythritol triallyl ether in UV-curable resins and adhesives is a well-established practice patsnap.comchemicalbook.com. These systems are valued for producing coatings with high hardness, excellent transparency, and superior thermal stability nih.govacs.org.

Synthesis of Elastomers and Thermosetting Resins

The unique bifunctional nature of this compound, possessing two reactive allyl groups, makes it a promising monomer for the synthesis of both elastomers and thermosetting resins. The versatility of the allyl functional groups allows for their participation in various polymerization reactions, most notably thiol-ene polymerizations, to form crosslinked polymer networks with tunable properties.

Thiol-ene polymerization is a highly efficient "click" reaction that proceeds via a radical-mediated step-growth mechanism. This reaction is characterized by its rapid kinetics, high yields, and insensitivity to many common solvents and functional groups. The process can be initiated either thermally or photochemically. In the context of synthesizing elastomers, this compound can be co-polymerized with multifunctional thiols. The resulting thioether linkages form a flexible network structure, which is characteristic of elastomeric materials. The mechanical properties of these elastomers, such as their elasticity and tensile strength, can be readily tuned by adjusting the stoichiometry of the allyl and thiol groups, as well as the functionality and chemical structure of the thiol crosslinker. For instance, the use of dithiols would lead to linear chain extension, while thiols with higher functionality would result in a more densely crosslinked network.

The general scheme for the thiol-ene polymerization of this compound with a dithiol is presented below:

Scheme 1: Thiol-ene polymerization of this compound with a dithiol to form an elastomer.

In the realm of thermosetting resins, this compound can also be polymerized through cationic polymerization. The electron-rich double bonds of the allyl groups can be targeted by cationic initiators, leading to the formation of a rigid, three-dimensional crosslinked network. This process typically involves the use of a strong acid or a Lewis acid as a catalyst. The resulting thermoset would likely exhibit high thermal stability and mechanical strength, characteristic of such materials. The degree of crosslinking and, consequently, the final properties of the resin can be controlled by the reaction conditions, such as temperature and catalyst concentration.

Preparation of Composites and Advanced Materials

The bifunctional nature of this compound also lends itself to the preparation of advanced composite materials, where it can act as a crosslinking agent or a reactive diluent in a polymer matrix. Its ability to form a crosslinked network upon polymerization can significantly enhance the mechanical and thermal properties of the resulting composite.

In the context of resin-based composites, such as those used in dental applications or as structural adhesives, multi-functional monomers are crucial for developing a robust three-dimensional network. mdpi.com While not a direct study on this compound, research on other multi-(meth)acrylated monomers has shown that they create stronger three-dimensional networks compared to their mono-functional counterparts due to crosslinking reactions. mdpi.com By analogy, incorporating this compound into a resin formulation, for example with methacrylate-based monomers, and subsequently co-polymerizing the mixture, would lead to a composite with improved strength and stiffness. The allyl groups of this compound can react with other monomers in the system, effectively crosslinking the polymer chains and reinforcing the material.

The viscosity of the resin system is a critical parameter in the manufacturing of composites, affecting the wetting of reinforcing fillers and the removal of entrapped air. Research on dental composites has demonstrated that the viscosity of the base resin can be significantly reduced by the addition of a lower viscosity monomer. This allows for a higher filler loading, which can lead to improved mechanical properties. Given its likely lower viscosity compared to larger, more complex crosslinking agents, this compound could potentially be used as a reactive diluent to reduce the viscosity of highly viscous resin systems without significantly compromising the final mechanical properties, due to its ability to participate in the polymerization and contribute to the crosslinked network.

The table below illustrates a hypothetical comparison of properties for a composite with and without this compound as a crosslinking agent, based on general principles of polymer composites.

| Property | Composite without this compound | Composite with this compound |

| Crosslink Density | Lower | Higher |

| Tensile Strength | Moderate | High |

| Thermal Stability | Moderate | High |

| Solvent Resistance | Good | Excellent |

Post-Polymerization Functionalization Strategies for Allyl-Containing Polymers

Polymers synthesized from this compound, or those incorporating it as a co-monomer, will possess pendant allyl groups along the polymer backbone. These allyl groups serve as valuable handles for post-polymerization functionalization, allowing for the modification of the polymer's properties and the introduction of new functionalities. One of the most efficient and widely used methods for the functionalization of allyl-containing polymers is the thiol-ene "click" reaction. nih.govnih.gov

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene. This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light at room temperature), and exhibits a high tolerance to a wide range of functional groups. nih.govnih.gov This makes it an ideal strategy for modifying complex polymer structures without causing unwanted side reactions.

A polymer derived from this compound could be readily functionalized by reacting it with a variety of thiol-containing molecules. For example, the introduction of hydrophilic groups could be achieved by reacting the polymer with thiols containing hydroxyl or carboxylic acid functionalities. This would alter the polymer's solubility and surface properties. Conversely, the attachment of hydrophobic moieties could be accomplished using long-chain alkyl thiols.

The versatility of this approach allows for the creation of a library of functionalized polymers from a single parent polymer, each with tailored properties for specific applications. The general scheme for the post-polymerization functionalization of a polymer containing this compound units via a thiol-ene reaction is shown below:

Scheme 2: Post-polymerization functionalization of a polymer containing this compound units with a functional thiol (R-SH) via a thiol-ene reaction.

This strategy has been successfully applied to a variety of polymers with pendant alkene groups to introduce a range of functionalities. illinois.edu The high conversion rates and mild reaction conditions of the thiol-ene reaction ensure that the desired functional groups can be introduced with a high degree of control and without degradation of the polymer backbone.

Computational and Theoretical Chemistry Studies of 1,1 Bis Allyloxy Propane

Quantum Chemical Investigations

Quantum chemical investigations are at the heart of modern computational chemistry, providing a lens into the electronic world of molecules. For 1,1-Bis(allyloxy)propane, these methods can elucidate the distribution of electrons and identify regions of reactivity, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy and electronic structure. From the electron density, a host of chemical properties can be derived.

Key electronic properties that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this compound, the oxygen atoms of the ether linkages and the π-systems of the allyl groups would be expected to be key contributors to the HOMO, making them susceptible to electrophilic attack. The LUMO is likely to be distributed over the σ-orbitals of the C-O bonds and the π-orbitals of the allyl groups.

DFT calculations can also be used to generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. In this compound, regions of negative potential would be expected around the oxygen atoms, indicating their nucleophilic character. The hydrogen atoms of the propane (B168953) backbone and the allyl groups would exhibit positive potential.

A comparative analysis of the reactivity of garlic metabolites, such as allyl mercaptan, has been performed using DFT at the B3LYP/cc-pVQZ level. nih.gov This level of theory could similarly be applied to this compound to obtain reliable electronic properties.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | ~ +1.2 eV | Relates to the ability to accept electrons and react with nucleophiles. |

| HOMO-LUMO Gap | ~ 10.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 1.5 D | Indicates a moderate polarity of the molecule. |

Note: The values in this table are hypothetical and based on typical values for similar ether and allyl-containing compounds. Actual values would require specific DFT calculations.

Ab Initio Calculations of Molecular Systems

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain highly accurate geometric parameters, such as bond lengths and angles, for this compound. These calculations are also crucial for benchmarking the results from less computationally intensive methods like DFT. For a molecule of this size, a combination of methods, where the geometry is optimized at a DFT level and then single-point energy calculations are performed with a high-level ab initio method, would provide a good balance of accuracy and feasibility.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propane backbone and the allyloxy side chains in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.

The potential energy surface (PES) of this compound would be complex, with numerous local minima corresponding to different stable conformers. Computational methods can be used to map out this surface by systematically rotating the rotatable bonds and calculating the energy at each point. The most stable conformer would be the one with the lowest energy, and it is this conformation that is most likely to be observed experimentally under normal conditions.

For simpler alkanes like propane, the energy barrier to rotation is relatively small, on the order of 14 kJ/mol. kmchemistry.com However, for this compound, the presence of the bulky allyloxy groups would lead to more significant steric interactions, resulting in higher rotational barriers and a more complex PES. The interactions between the two allyl groups, as well as their interactions with the propane backbone, would be the primary determinants of the conformational preferences.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angles (O-C-C-O) | Relative Energy (kJ/mol) | Key Interactions |

| Anti-Anti | 180°, 180° | 0 (Reference) | Minimal steric hindrance between allyloxy groups. |

| Gauche-Anti | 60°, 180° | ~ 4-6 | Moderate steric interaction. |

| Gauche-Gauche | 60°, 60° | ~ 8-12 | Significant steric clash between allyloxy groups. |

Note: This table is a simplified representation. The actual conformational landscape would be more complex due to the flexibility of the allyl groups themselves.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as the formation of the acetal (B89532) from propanal and allyl alcohol, or its subsequent reactions, like Claisen rearrangement of the allyl groups.

By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the rate of the reaction. DFT is commonly used for these types of studies. For example, the mechanism of palladium-catalyzed allylation of primary amines by allylic alcohols has been investigated using DFT calculations. researchgate.net A similar approach could be used to study the reactions of this compound. For instance, the acid-catalyzed hydrolysis of the acetal could be modeled to understand the stability of the compound in acidic environments.

Computational studies can also shed light on the stereoselectivity of reactions. If a reaction involving this compound were to create a new stereocenter, computational modeling could predict which stereoisomer would be preferentially formed.

Predictive Modeling for Synthesis and Material Properties

Beyond fundamental molecular properties, computational chemistry can be used to predict macroscopic properties relevant to the synthesis and application of this compound. Predictive models, often based on quantitative structure-property relationships (QSPR), can estimate properties such as boiling point, viscosity, and solubility.

For instance, predictive models based on the Perturbed-Chain Statistical Association Fluid Theory (PC-SAFT) have been used to calculate the fuel properties of polyoxymethylene dimethyl ethers. researchgate.net Similar methodologies could be applied to this compound to predict its properties as a potential solvent or additive. Furthermore, machine learning models, such as graph attention networks, have been developed to predict the vaporization properties of ethers and other oxygenated molecules. rsc.orgrsc.org By inputting the molecular structure of this compound into such a model, its heat of vaporization and boiling point could be estimated. These predictive tools can accelerate the design of new materials and chemical processes by allowing for the rapid screening of candidate molecules before their synthesis and experimental characterization.

Table 3: Predicted Physicochemical Properties of this compound using QSPR Models

| Property | Predicted Value | Method |

| Boiling Point | ~ 180-200 °C | Group Contribution Methods |

| Density | ~ 0.9 g/cm³ | PC-SAFT |

| Heat of Vaporization | ~ 45-50 kJ/mol | Graph Attention Networks |

Note: These are estimated values based on the application of predictive models to a molecule with the structure of this compound.

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding and Contributions

Current scientific understanding of 1,1-Bis(allyloxy)propane is primarily centered on its role as a precursor in organic synthesis. Research has established a clear and effective method for its preparation through the reaction of propanal and allyl alcohol. google.comgoogle.com The primary documented application of this compound is as a key reactant in Claisen rearrangement reactions. Specifically, this compound is used to synthesize bicyclic compounds, demonstrating its utility as a building block for more complex molecular architectures. google.comgoogle.comgoogle.com The presence of two allyloxy groups provides specific reactive sites that are crucial for this transformation. Spectroscopic data, including 1H NMR, has been documented to confirm its structure. google.com Beyond its synthesis and specific reactivity in rearrangement reactions, detailed exploration of its broader chemical properties and applications remains limited in currently available literature.

Challenges and Opportunities in this compound Research

The principal challenge in the study of this compound is the narrow scope of its investigated applications. While its function in Claisen rearrangements is well-defined, there is a significant lack of research into its other potential chemical behaviors and uses. This limited focus represents a considerable opportunity for the scientific community.

The key opportunities in this compound research lie in leveraging its distinct structural features—the two reactive allyl groups attached to a central propane (B168953) backbone. These functional groups are known to participate in a wide array of chemical reactions, which opens up numerous avenues for exploration:

Polymer Chemistry: A significant opportunity exists in investigating this compound as a monomer or cross-linking agent. The diallyl functionality is suitable for polymerization reactions, potentially leading to the creation of novel polymers with unique properties for use in coatings, adhesives, or advanced composites. lookchem.com Research into the polymerization of analogous benzoxazines with allyl groups has shown that the allyl functionality can increase cross-linking density and improve the thermal stability of the resulting polymers. researchgate.net

Materials Science: The ability to form cross-linked networks makes this compound a candidate for the development of new thermosetting plastics or epoxy resins. lookchem.com Its structure could be modified to tailor material properties for specific applications.

Synthetic Building Block: Beyond the Claisen rearrangement, the allyl groups can undergo various other transformations (e.g., oxidation, reduction, metathesis, cycloaddition), making this compound a potentially versatile building block for synthesizing a wider range of complex organic molecules.

Overcoming the challenge of its limited research scope requires a systematic investigation of its reactivity with different reagents and under various conditions, thereby unlocking its full potential as a valuable chemical intermediate.

Emerging Research Directions and Interdisciplinary Applications

Future research on this compound is poised to expand from its current niche into broader and more interdisciplinary fields. The exploration of this compound could follow trends seen with other multifunctional molecules, leading to innovative applications.

Emerging research directions could include:

Development of Functional Polymers: Research could focus on the synthesis of "smart" or functional polymers where this compound serves as a core component. The reactivity of the allyl groups allows for post-polymerization functionalization using techniques like thiol-ene click chemistry, which is highly efficient for attaching biomolecules or other functional units. nih.gov This could lead to materials for applications in drug delivery or bio-sensing. nih.govacs.org

Advanced Materials and Covalent Organic Frameworks (COFs): The defined geometry and reactive ends of this compound make it a potential candidate for inclusion in the synthesis of porous materials like COFs. By functionalizing the allyl groups, it could be incorporated as a linker to build frameworks with tailored pore sizes and chemical properties for applications in gas storage or catalysis. rsc.org

Photochemical Applications: The effect of allyloxy substitutions on the photochemical properties of chromophores has been a subject of study. researchgate.net Future work could explore the synthesis of derivatives of this compound that incorporate a photoactive moiety. Such compounds could find use in the development of photoremovable protecting groups or photoinitiators for polymerization, driven by visible-light LEDs. researchgate.netacs.org

Interdisciplinary Synthesis: There is potential for its use in the synthesis of biologically relevant molecules. For instance, related allyloxy compounds have been investigated for their acaricidal activities, and as building blocks for compounds with potential applications in drug development, such as modulators of calcium channels. sfu.ca Exploring derivatives of this compound in these areas could yield new compounds with valuable biological or pharmacological properties.

By branching into these areas, research on this compound can transition from fundamental organic synthesis to applied, interdisciplinary science, contributing to advancements in materials science, polymer chemistry, and potentially biomedicine.

Q & A

Q. What are the recommended synthetic routes for preparing 1,1-bis(allyloxy)propane, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, allyl bromide may react with propane-1,1-diol under alkaline conditions (e.g., using K₂CO₃ or Cs₂CO₃ as a base) in polar aprotic solvents like DMF. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) enhances reaction efficiency and yield by promoting rapid activation . Monitoring via thin-layer chromatography (TLC) or GC-MS is critical to optimize stoichiometry and avoid side products like oligomers. Yield improvements (≥80%) are achievable with strict anhydrous conditions and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include:

- ¹H NMR : Allyl protons (δ 5.8–5.2 ppm, multiplet), methyleneoxy protons (δ 4.0–3.7 ppm), and propane backbone protons (δ 1.6–1.4 ppm) .

- ¹³C NMR : Allyl carbons (δ 115–120 ppm), ether-linked carbons (δ 70–75 ppm).

Purity assessment requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC). Residual solvents (e.g., DMF) should be quantified via headspace GC-MS .

Advanced Research Questions

Q. What are the challenges in analyzing conflicting data on the thermal stability of this compound in polymer synthesis?

Methodological Answer: Discrepancies in thermal degradation profiles (e.g., TGA data showing decomposition at 150–200°C vs. 180–220°C) may arise from impurities, oxygen exposure, or heating rates. To resolve contradictions:

- Conduct controlled thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative stability .

- Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events (e.g., polymerization or degradation).

- Cross-validate with kinetic modeling (e.g., Flynn-Wall-Ozawa method) to determine activation energy variations .

Q. How can this compound be utilized as a crosslinking agent in epoxy resin systems, and what methodological precautions are necessary?

Methodological Answer: The compound’s allyl groups participate in radical-mediated thiol-ene click reactions or thermal polymerization. Key steps:

- Formulation : Blend with epoxy prepolymers (e.g., diglycidyl ether of bisphenol A) and initiators (e.g., AIBN at 0.5–1 wt%) .

- Curing : Optimize temperature gradients (e.g., 80°C for 2 hr, then 120°C for 1 hr) to avoid premature gelation.

- Analysis : Monitor crosslink density via swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA) .

Precautions : Inhibit oxygen inhibition by purging with nitrogen during curing. Toxicity risks (e.g., allyl ether sensitization) require fume hood use and PPE compliance .

Q. What computational methods are effective for predicting the reactivity of this compound in radical polymerization?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model radical addition pathways:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict susceptibility to radical attack .

- Bond Dissociation Energies (BDEs) : Assess allyl C-H bond strengths (typically ~85–90 kcal/mol) to identify preferred initiation sites.

- Kinetic Monte Carlo Simulations : Predict polymerization rates and molecular weight distributions under varying initiator concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.